MF266-1

Description

Properties

Molecular Formula |

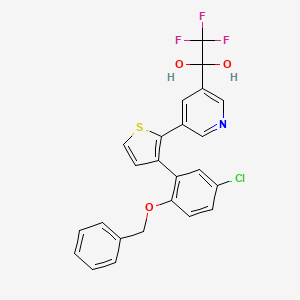

C24H17ClF3NO3S |

|---|---|

Molecular Weight |

491.9 g/mol |

IUPAC Name |

1-[5-[3-(5-chloro-2-phenylmethoxyphenyl)thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol |

InChI |

InChI=1S/C24H17ClF3NO3S/c25-18-6-7-21(32-14-15-4-2-1-3-5-15)20(11-18)19-8-9-33-22(19)16-10-17(13-29-12-16)23(30,31)24(26,27)28/h1-13,30-31H,14H2 |

InChI Key |

JCCQFQOPADDTRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=C(SC=C3)C4=CC(=CN=C4)C(C(F)(F)F)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MF266-1; MF-266-1; MF 266-1. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MF266-1, a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are transduced by a family of four G protein-coupled receptors, designated EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway and has emerged as a promising therapeutic target for various diseases. MF266-1 is a potent and selective antagonist of the EP1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to the EP1 Receptor

The EP1 receptor is a G protein-coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, PGE2. Upon activation, the EP1 receptor couples to the Gq family of G proteins, initiating a signaling cascade that results in an increase in intracellular calcium levels. This signaling pathway is integral to a variety of cellular responses, making the EP1 receptor a key player in numerous physiological and pathophysiological conditions.

This compound: A Selective EP1 Receptor Antagonist

This compound is a small molecule antagonist that exhibits high selectivity for the human EP1 receptor. Its inhibitory action on the EP1 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for diseases driven by EP1 receptor signaling.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the human EP1 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| This compound | EP1 | Human | Radioligand Binding | 8.4 | 3.98 | [1] |

| This compound | EP1 | - | - | - | 3.8 | [2] |

Mechanism of Action: How this compound Antagonizes the EP1 Receptor

This compound acts as a competitive antagonist at the EP1 receptor. This means that it binds to the same site as the endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade.

The EP1 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the EP1 receptor is the Gq pathway. The binding of an agonist like PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Inhibition of EP1 Signaling by this compound

As a competitive antagonist, this compound blocks the initial step of this cascade: the binding of PGE2 to the EP1 receptor. This inhibition prevents the Gq protein activation and the subsequent production of IP3 and DAG, thereby blocking the release of intracellular calcium and the activation of PKC.

Visualization of Signaling Pathways and Experimental Workflows

EP1 Receptor Signaling Pathway

Caption: The EP1 receptor signaling pathway and its inhibition by this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay Workflow

Caption: Workflow for a calcium mobilization functional assay.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[3H]-PGE2 (radioligand)

-

Unlabeled PGE2 (for determination of non-specific binding)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hEP1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]-PGE2 (typically at or below its Kd) to each well.

-

Add increasing concentrations of this compound to the experimental wells.

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of unlabeled PGE2.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human EP1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

PGE2

-

This compound

-

Fluorescence microplate reader with an injection system

Protocol:

-

Cell Plating:

-

Seed the EP1-expressing cells into a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow for dye uptake.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing varying concentrations of this compound to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Calcium Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Using the instrument's injector, add a solution of PGE2 (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells simultaneously.

-

Immediately begin kinetic reading of the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0).

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the PGE2-induced calcium response) by non-linear regression analysis.

-

Conclusion

This compound is a potent and selective antagonist of the EP1 receptor, a key component of the prostaglandin signaling pathway. Its mechanism of action involves the competitive blockade of PGE2 binding, thereby inhibiting the Gq-mediated increase in intracellular calcium. The detailed understanding of its pharmacology, facilitated by the experimental protocols outlined in this guide, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for a range of inflammatory and other EP1-mediated diseases.

References

The Therapeutic Potential of MF266-1: A Technical Guide to a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF266-1 is a selective antagonist for the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in a variety of physiological and pathological processes. With a binding affinity (Ki) of 3.8 nM, this compound presents a valuable tool for investigating the therapeutic potential of EP1 receptor blockade. While extensive preclinical and clinical data for this compound are not publicly available, research on other EP1 antagonists suggests significant therapeutic promise in several areas, including pain, inflammation, renal fibrosis, and oncology. This document provides a comprehensive overview of the mechanism of action of EP1 receptor antagonists, summarizes preclinical findings with related compounds, and outlines potential therapeutic applications.

Introduction to this compound and the EP1 Receptor

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is primarily coupled to the Gq alpha subunit of G-proteins.[1][2][3] Its activation leads to an increase in intracellular calcium levels, which in turn modulates a variety of cellular responses. The expression and upregulation of the EP1 receptor have been associated with several disease states, making it a compelling target for therapeutic intervention.

This compound has been identified as a selective EP1 receptor antagonist with a high binding affinity.[1] While also showing moderate selectivity for the thromboxane (B8750289) A2 receptor, its primary characterization is as an EP1 antagonist.[1] This selectivity makes it a useful pharmacological tool for elucidating the specific roles of the EP1 receptor.

Mechanism of Action: EP1 Receptor Signaling

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is central to its physiological and pathological effects. As an antagonist, this compound blocks this pathway at its origin.

The Gq-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway for the EP1 receptor involves its coupling to Gq proteins.[1][2][3] This interaction activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][2] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive signaling proteins.[3]

Downstream Signaling Pathways

Beyond the primary Gq pathway, EP1 receptor activation has been shown to influence other significant signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have implicated the EP1 receptor in the activation of ERK and p38 MAPK pathways.[3] In the context of renal fibrosis, the therapeutic effect of an EP1 antagonist was mediated by the suppression of TGF-β-induced phosphorylation of ERK1/2.[4]

-

Akt and Epidermal Growth Factor Receptor (EGFR) Signaling: In certain cell types, such as Madin-Darby canine kidney (MDCK) cells, antagonism of the EP1 receptor has been observed to increase Akt and EGFR phosphorylation, leading to increased cell growth.[5] This highlights the context-dependent nature of EP1 signaling.

Therapeutic Potential of EP1 Antagonism

The involvement of the EP1 receptor in various pathological processes suggests that its antagonism could be a viable therapeutic strategy for several diseases. The following sections summarize the preclinical evidence for the therapeutic potential of EP1 antagonists.

Pain and Inflammation

The EP1 receptor is a key player in mediating pain and inflammatory responses.[6]

-

Neuropathic and Inflammatory Pain: Preclinical studies using EP1 receptor antagonists, such as ONO-8711 and GSK345931A, have demonstrated significant reductions in hyperalgesia and allodynia in animal models of chronic nerve constriction and inflammatory pain.[7][8]

-

Arthritis: While initial research suggested a role for this compound in arthritis, the supporting data is not extensively published.[1] Studies involving genetic deletion of EP receptors have shown that EP4, rather than EP1, knockout mice were protected from collagen-induced arthritis.[9][10] However, the complex interplay of prostaglandins (B1171923) in inflammation suggests that EP1 may still represent a valid target, potentially in combination with other therapies.

| EP1 Antagonist | Preclinical Model | Key Findings | Reference |

| ONO-8711 | Rat Chronic Constriction Injury | Reduced hyperalgesia and allodynia. | [7] |

| GSK345931A | Rodent models of inflammatory pain | Potent analgesic efficacy. | [8] |

Renal Fibrosis

Chronic kidney disease is often characterized by progressive renal fibrosis. The EP1 receptor has emerged as a promising target in this area.

-

Anti-fibrotic Effects: The EP1 antagonist SC-19220 has been shown to mitigate fibrogenesis in mouse models of unilateral ureteral obstruction (UUO), as well as in in vitro and ex vivo human kidney models.[4][11] These effects are mediated, at least in part, by the suppression of the ERK1/2 signaling pathway.[4]

| EP1 Antagonist | Preclinical Model | Key Findings | Reference |

| SC-19220 | Unilateral Ureteral Obstruction (UUO) in mice | Ameliorated UUO-induced fibrosis. | [4][11] |

| SC-19220 | Human precision-cut kidney slices | Mitigated TGF-β-induced fibrogenesis. | [4][11] |

Oncology

The EP1 receptor is implicated in the development and progression of certain cancers.

-

Colon and Prostate Cancer: Animal model studies suggest that the EP1 receptor promotes colon cancer development.[3] In prostate cancer models, EP1 receptor antagonists have been shown to suppress carcinogenesis and upregulate apoptosis.[12] The proposed mechanism involves the activation of cell survival pathways through the phosphorylation of AKT and PTEN.[12]

| EP1 Antagonist | Preclinical Model | Key Findings | Reference |

| Unspecified | Mouse model of prostate cancer | Suppressed carcinogenesis and increased apoptosis. | [12] |

Experimental Protocols

In Vivo Model of Neuropathic Pain

A common model for studying the effects of EP1 antagonists on neuropathic pain is the chronic constriction injury (CCI) model in rats.

Protocol Outline (based on ONO-8711 study[7]):

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Loose ligatures are placed around the common sciatic nerve to induce a chronic constriction injury.

-

Drug Administration: After a recovery and pain sensitization period (e.g., 8-14 days), the EP1 antagonist (e.g., this compound) or vehicle is administered, often orally.

-

Behavioral Testing: Mechanical allodynia (sensitivity to non-painful stimuli) and thermal hyperalgesia (increased sensitivity to painful heat) are assessed at baseline and at various time points after drug administration.

-

Endpoint Analysis: Changes in paw withdrawal thresholds or latencies are measured to determine the analgesic efficacy of the compound.

In Vivo Model of Renal Fibrosis

The unilateral ureteral obstruction (UUO) model in mice is a widely used method to study renal fibrosis.

Protocol Outline (based on SC-19220 study[4][11]):

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure: The left ureter is ligated at two points to induce obstruction and subsequent fibrosis. Sham-operated animals undergo the same procedure without ligation.

-

Drug Administration: The EP1 antagonist (e.g., this compound) or vehicle is administered daily, for instance, via oral gavage, starting from the day of surgery.

-

Tissue Collection: Animals are sacrificed at a predetermined time point (e.g., 7 or 14 days post-surgery), and the obstructed and contralateral kidneys are harvested.

-

Fibrosis Assessment: Kidney tissue is analyzed for markers of fibrosis, including gene expression of fibronectin, α-smooth muscle actin (α-SMA), and collagens via qPCR, protein levels via Western blot, and collagen deposition via histological staining (e.g., Sirius Red, Masson's trichrome).

Conclusion and Future Directions

This compound is a potent and selective EP1 receptor antagonist that holds considerable therapeutic potential, extrapolated from the broader research on this class of compounds. The preclinical evidence supporting the role of EP1 antagonists in mitigating chronic pain, renal fibrosis, and certain cancers is compelling.

Future research should focus on generating a comprehensive preclinical data package for this compound itself. This would include:

-

In-depth Pharmacological Profiling: Detailed studies on its selectivity, pharmacokinetics, and pharmacodynamics.

-

Efficacy Studies: Testing this compound in a range of validated animal models for the therapeutic areas identified.

-

Safety and Toxicology: A thorough evaluation of the safety profile of this compound.

Such studies are crucial to validate the therapeutic hypotheses and to pave the way for potential clinical development. The targeted nature of EP1 antagonism offers the promise of more specific and potentially safer therapies compared to broader-acting anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 7. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. monvt.eu [monvt.eu]

- 11. alspi.com [alspi.com]

- 12. researchgate.net [researchgate.net]

The Enigmatic Tale of MF266-1: A Potent EP1 Antagonist Awaiting a Public Debut

While the specific compound designated MF266-1 remains largely absent from peer-reviewed scientific literature, its classification as a selective E prostanoid receptor 1 (EP1) antagonist with a high affinity (Ki = 3.8 nM) positions it as a molecule of significant interest within the field of drug discovery, particularly for inflammatory conditions such as arthritis. The lack of a detailed public discovery and development history for this compound necessitates a broader examination of the landscape of EP1 receptor antagonists to understand its potential significance and the scientific context in which it exists.

The pursuit of selective EP1 antagonists is driven by the receptor's critical role in mediating inflammatory pain and other pathological processes. The EP1 receptor, a G-protein coupled receptor, is activated by prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. Activation of the EP1 receptor leads to an increase in intracellular calcium levels, a signaling event implicated in the sensitization of sensory neurons and the amplification of pain signals. Therefore, blocking this receptor with a potent and selective antagonist like this compound holds the promise of a targeted therapeutic approach with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis.

The Landscape of EP1 Antagonist Development

The development of selective EP1 antagonists has been an active area of research for several pharmaceutical companies. The general discovery workflow for such compounds typically involves several key stages, each with its own set of experimental protocols.

Experimental Workflow for EP1 Antagonist Discovery

Figure 1. A generalized workflow for the discovery and preclinical development of a novel EP1 receptor antagonist.

Key Experimental Methodologies

The characterization of a novel EP1 antagonist would involve a suite of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential.

1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

-

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the human EP1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays (Calcium Mobilization): These assays measure the ability of an antagonist to block the functional response of the receptor to its natural ligand.

-

Protocol Outline:

-

Cell Culture: Cells stably expressing the EP1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are first incubated with the antagonist (this compound) at various concentrations. Subsequently, a fixed concentration of the agonist (PGE2) is added.

-

Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the PGE2-induced calcium signal is quantified to determine its functional potency (IC50).

-

3. In Vivo Models of Inflammatory Pain: To assess the therapeutic efficacy of an EP1 antagonist, various animal models of inflammatory pain are employed.

-

Example Model: Carrageenan-Induced Paw Edema

-

Animal Model: Typically performed in rats or mice.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema) and hyperalgesia (increased sensitivity to pain).

-

Drug Administration: The test compound (this compound) is administered orally or via another relevant route prior to or after the carrageenan injection.

-

Assessment of Efficacy:

-

Paw Volume: Measured using a plethysmometer at various time points to quantify the reduction in edema.

-

Pain Response: Assessed using methods like the von Frey filament test (mechanical allodynia) or the Hargreaves test (thermal hyperalgesia).

-

-

Data Analysis: The results are compared between the vehicle-treated and drug-treated groups to determine the anti-inflammatory and analgesic effects of the compound.

-

Signaling Pathway of EP1 Receptor Activation

The EP1 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein.

Pharmacological Properties of MF266-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF266-1 is a selective antagonist for the E prostanoid receptor 1 (EP1) with a high binding affinity, indicated by a Ki value of 3.8 nM.[1] It also exhibits moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor.[1] This profile suggests its potential as a therapeutic agent, particularly in the context of inflammatory conditions such as arthritis. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, its mechanism of action through the EP1 and TP receptor signaling pathways, and relevant, detailed experimental protocols for its characterization. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies and data from related compounds to provide a broader context for its evaluation.

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation and pain. Its effects are mediated by four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in pain, fever, and inflammation, making it an attractive target for the development of novel analgesic and anti-inflammatory drugs. This compound has emerged as a potent and selective antagonist of the EP1 receptor.[1] This document serves as a technical resource for researchers, providing detailed information on its pharmacological characteristics and the experimental frameworks for its investigation.

Pharmacological Profile of this compound

Binding Affinity and Selectivity

| Target Receptor | Binding Affinity (Ki) | Reference |

| E Prostanoid Receptor 1 (EP1) | 3.8 nM | [1] |

| Thromboxane A2 Receptor (TP) | Moderate Selectivity (exact Ki not specified) | [1] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are mediated through its antagonism of the EP1 and TP receptors.

EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq protein-coupled receptor. Upon activation by its endogenous ligand PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium levels. This compound, as an antagonist, blocks this pathway.

Thromboxane A2 (TP) Receptor Signaling Pathway

The TP receptor, for which this compound has moderate selectivity, is also a G protein-coupled receptor, primarily coupling to Gq and G13. This leads to the activation of phospholipase C and the Rho signaling pathway, respectively.

Potential Therapeutic Applications

Given its antagonism of the EP1 receptor, a key player in inflammation and pain, this compound holds promise for the treatment of arthritis.[1] In vivo studies with other EP1 antagonists have demonstrated efficacy in rodent models of inflammatory pain.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are standard, detailed methodologies for characterizing EP1 receptor antagonists.

Radioligand Binding Assay for EP1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

Membrane preparation from these cells.

-

[³H]-PGE2 (radioligand).

-

Unlabeled PGE2 (for non-specific binding determination).

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize HEK293-EP1 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, [³H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To determine the functional antagonist activity (IC50) of this compound at the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

PGE2 (agonist).

-

This compound or other test compounds.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed HEK293-EP1 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer at 37°C for a specified time (e.g., 60 minutes).

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Inject a concentration of PGE2 that elicits a submaximal response (e.g., EC80) and simultaneously measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of this compound on the PGE2-induced calcium mobilization. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (or other susceptible strain).

-

Bovine or chicken type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle).

-

Calipers for paw thickness measurement.

-

Clinical scoring system for arthritis severity.

Procedure:

-

Induction of Arthritis: Emulsify type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin treatment with this compound or vehicle control at the onset of clinical signs of arthritis (prophylactic) or after the disease is established (therapeutic). Administer the compound daily via a suitable route (e.g., oral gavage).

-

Monitoring: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling of each paw). Body weight should also be monitored.

-

Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory cytokines and anti-collagen antibodies.

-

Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Conclusion

This compound is a potent and selective EP1 receptor antagonist with potential for the treatment of inflammatory diseases like arthritis. While specific data on its broader pharmacological profile and in vivo efficacy are limited, the established role of the EP1 receptor in inflammation provides a strong rationale for its further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and similar compounds, which will be crucial for elucidating their full therapeutic potential. Further research is warranted to expand upon the known quantitative data and to explore the in vivo effects of this compound in relevant disease models.

References

The Role of MF266-1 in Prostaglandin E2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of MF266-1 in prostaglandin (B15479496) E2 (PGE2) signaling. It is designed to be an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative pharmacological data, and relevant experimental protocols.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:

-

EP1: Coupled to the Gq alpha subunit (Gαq), its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

-

EP2 and EP4: Coupled to the Gs alpha subunit (Gαs), their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3: Primarily coupled to the Gi alpha subunit (Gαi), its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

The distinct signaling pathways and tissue distribution of these receptors allow for the specific and sometimes opposing effects of PGE2.

This compound: A Selective EP1 Receptor Antagonist

This compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). By selectively blocking the EP1 receptor, this compound inhibits the PGE2-induced increase in intracellular calcium, thereby modulating downstream cellular responses. This selectivity makes this compound a valuable tool for elucidating the specific role of the EP1 receptor in various biological processes and a potential therapeutic agent for conditions where EP1-mediated signaling is pathogenic.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and other relevant EP receptor antagonists. This data is crucial for comparing the pharmacological profiles of these compounds and for designing experiments.

Table 1: Binding Affinity (Ki) of EP1 Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) | pKi | Reference |

| This compound | EP1 | Human | 3.8 | 8.42 | [1] |

| ONO-8711 | EP1 | Human | 0.6 | 9.22 | [1] |

| ONO-8711 | EP1 | Mouse | 1.7 | 8.77 | [1] |

| SC-19220 | EP1 | Human | ~31,623 | 4.5 | |

| SC-51322 | EP1 | Human | ~12.6 | 7.9 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Table 2: Functional Activity (IC50) of EP1 Receptor Antagonists

| Compound | Assay | Species | IC50 (nM) | Reference |

| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Mouse | 210 | [1] |

| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Human | 50 | [1] |

| ONO-8711 | Inhibition of PGE2-induced Ca2+ increase | Rat | 220 | [1] |

Table 3: Comparative Selectivity Profile of Prostanoid Receptor Antagonists

| Compound | Target Receptor | Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | TP Ki (nM) |

| This compound | EP1 | 3.8 | >10000 | >10000 | >10000 | Moderate Affinity (Value not specified) |

| ONO-AE3-208 | EP4 | 1.3 | >10000 | 30 | - | 2400 |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below to facilitate a deeper understanding of the molecular mechanisms and experimental approaches.

Detailed Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize EP1 receptor antagonists like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cells expressing the human EP1 receptor.

-

Radiolabeled PGE2 (e.g., [3H]PGE2).

-

This compound and other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled competitor ligand (this compound) in binding buffer.

-

Prepare a solution of radiolabeled ligand ([3H]PGE2) in binding buffer at a concentration close to its Kd value.

-

Prepare a suspension of cell membranes in binding buffer. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Binding buffer.

-

Serial dilutions of the unlabeled competitor (this compound). For total binding wells, add binding buffer instead. For non-specific binding wells, add a high concentration of unlabeled PGE2.

-

Radiolabeled ligand ([3H]PGE2).

-

Cell membrane suspension to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, which is the downstream signaling event of EP1 receptor activation.

Materials:

-

Cells stably or transiently expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound and other test compounds.

-

PGE2 (agonist).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

-

Cell Plating:

-

Seed the EP1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a CO2 incubator.

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add the calcium-sensitive fluorescent dye solution (prepared according to the manufacturer's instructions) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to be taken up by the cells and de-esterified.

-

-

Compound Addition (Antagonist):

-

After the dye loading incubation, wash the cells with assay buffer (if required by the dye protocol).

-

Add serial dilutions of the antagonist (this compound) to the appropriate wells. Include wells with vehicle control.

-

Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the microplate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's automated injector to add a fixed concentration of the agonist (PGE2) to all wells. The concentration of PGE2 used is typically the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

-

Immediately after agonist addition, continuously measure the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response in each well as a percentage of the response in the control wells (agonist only).

-

Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of the antagonist.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in Prostaglandin E2 signaling. Its high potency and selectivity for the EP1 receptor allow for the specific interrogation of the Gq-mediated, calcium-dependent signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this field. Further characterization of its selectivity profile against a broader range of receptors will continue to refine our understanding of this important compound.

References

Investigating the Downstream Effects of MF266-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF266-1 is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the downstream cellular and molecular consequences of EP1 receptor antagonism by this compound. By inhibiting the canonical Gq-protein signaling cascade, this compound modulates intracellular calcium levels, protein kinase C activity, and downstream gene expression, ultimately impacting cellular functions related to pain, inflammation, and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and the EP1 Receptor

Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator that exerts its diverse biological effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, the primary target of this compound, is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by PGE2, the EP1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including inflammation, pain perception, and the regulation of smooth muscle tone. This compound is a selective antagonist designed to specifically block the signaling initiated by the EP1 receptor, thereby offering a targeted therapeutic approach for conditions where EP1 receptor activity is dysregulated.

The EP1 Receptor Signaling Pathway

The downstream effects of this compound are best understood by first examining the canonical signaling pathway of its target, the EP1 receptor.

As depicted in Figure 1, the binding of PGE2 to the EP1 receptor leads to the activation of the Gq protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, in concert with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses. This compound, by blocking the initial activation of the EP1 receptor, effectively inhibits this entire signaling cascade.

Downstream Effects of this compound

The primary downstream consequences of this compound administration are the attenuation of signals mediated by the EP1 receptor. These effects can be categorized into several key areas:

Inhibition of Intracellular Calcium Mobilization

A hallmark of EP1 receptor activation is a rapid and transient increase in intracellular calcium concentration. As an EP1 antagonist, this compound is expected to block this effect. The inhibitory potency of this compound can be quantified by measuring its ability to suppress PGE2-induced calcium influx.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | EP1 Receptor | Calcium Mobilization | HEK293 | Data not available | - |

| SC-51322 (EP1 Antagonist) | EP1 Receptor | Calcium Release | Bovine Adrenal Medullary Cells | Significant suppression | [1] |

Note: While specific IC50 values for this compound in calcium mobilization assays were not found in the public domain, related EP1 antagonists have demonstrated significant inhibition of PGE2-induced calcium release[1].

Modulation of Protein Kinase C (PKC) Activity

The generation of DAG following EP1 receptor activation is a critical step in the activation of PKC. By preventing the formation of DAG, this compound indirectly inhibits the activation of PKC and the subsequent phosphorylation of its downstream substrates.

| Treatment | Effect on PKC Activity | Cell Type | Assay Method | Reference |

| This compound | Expected Inhibition | Various | In vitro kinase assay, Western blot for phospho-PKC substrates | - |

| EP1 Antagonists | Inhibition of downstream effects | MDCK cells | Western blot for phospho-Akt | [2] |

Anti-inflammatory and Analgesic Effects

The EP1 receptor is implicated in mediating inflammatory responses and pain signaling. Antagonism of this receptor is therefore a promising strategy for the development of novel anti-inflammatory and analgesic drugs. Preclinical studies using various animal models of pain and inflammation would provide crucial data on the in vivo efficacy of this compound.

| Compound | Animal Model | Effect | Measured Parameters | Reference |

| This compound | Data not available | - | - | - |

| EP1 Antagonists | Various pain and inflammation models | Reduced hyperalgesia and inflammation | Paw withdrawal latency, edema measurement | [3] |

Note: While specific preclinical data for this compound in pain and inflammation models were not identified, the established role of the EP1 receptor in these processes suggests that this compound would likely exhibit therapeutic effects[3].

Regulation of Gene Expression

The signaling pathways downstream of the EP1 receptor can ultimately lead to changes in gene expression by modulating the activity of various transcription factors. For example, the activation of PKC can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting the EP1 pathway, this compound may alter the expression of genes involved in inflammation and other cellular processes.

| Treatment | Effect on Gene Expression | Target Genes | Method | Reference |

| This compound | Expected Modulation | Pro-inflammatory cytokines (e.g., IL-6, TNF-α), COX-2 | qPCR, Microarray, RNA-Seq | - |

| EP1 Antagonism | Reduced expression of fibrotic markers | Collagen 1A1, Fibronectin, αSMA | qPCR, Western Blot | [4][5] |

Note: Studies on other EP1 antagonists have demonstrated the ability to modulate the expression of genes involved in fibrosis[4][5]. It is plausible that this compound would have similar effects on gene expression profiles related to inflammation and cellular proliferation.

Experimental Protocols

To facilitate further investigation into the downstream effects of this compound, this section provides detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to EP1 receptor activation and its inhibition by this compound.

Materials:

-

Cells expressing the EP1 receptor (e.g., HEK293-EP1 stable cell line)

-

Cell culture medium and supplements

-

Collagen-coated glass coverslips

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound

-

Prostaglandin E2 (PGE2)

-

Ionomycin

-

EGTA

-

Fluorescence microscope equipped with a ratiometric imaging system

Procedure:

-

Cell Preparation: Culture cells to near confluency and seed them onto collagen-coated glass coverslips 24 hours before the experiment.

-

Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells in the loading solution for 30-60 minutes at 37°C.

-

Washing: After loading, wash the cells twice with HBSS to remove extracellular dye.

-

Treatment: Mount the coverslip in a perfusion chamber on the microscope stage. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulation and Imaging: Begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm (emission at ~510 nm). After establishing a baseline, stimulate the cells with an appropriate concentration of PGE2.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the intracellular calcium concentration. Calibrate the ratio to absolute calcium concentrations using ionomycin (to achieve maximum calcium concentration) and EGTA (to chelate calcium and determine the minimum concentration). Plot the peak calcium response against the concentration of this compound to determine the IC50 value.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the effect of this compound on PKC activity in cell lysates.

Materials:

-

Cells expressing the EP1 receptor

-

Cell culture medium and supplements

-

This compound

-

Prostaglandin E2 (PGE2)

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Protein Kinase C (PKC) assay kit (containing PKC substrate peptide, ATP, and reaction buffers)

-

[γ-32P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Cell Treatment: Culture cells to a high density. Pre-treat the cells with different concentrations of this compound or vehicle for a specified time. Stimulate the cells with PGE2 to activate the EP1 pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube by adding the cell lysate, a specific PKC substrate peptide, and [γ-32P]ATP in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes to allow for the phosphorylation of the substrate.

-

Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

-

Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Scintillation Counting: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the PKC activity. Normalize the activity to the protein concentration of the cell lysate and compare the results between the different treatment groups.

Conclusion

This compound, as a selective EP1 receptor antagonist, holds significant promise for therapeutic intervention in a range of disorders characterized by aberrant PGE2 signaling. Its mechanism of action is centered on the inhibition of the Gq-PLC-IP3/DAG signaling cascade, leading to a reduction in intracellular calcium mobilization and protein kinase C activation. The downstream consequences of this inhibition include modulation of inflammatory responses, pain perception, and cellular growth. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further elucidate the intricate downstream effects of this compound and to explore its full therapeutic potential. Further studies are warranted to obtain specific quantitative data on the dose-dependent effects of this compound on these signaling pathways and to fully characterize its in vivo efficacy and safety profile.

References

- 1. Prostaglandin E2 induces Ca2+ release from ryanodine/caffeine-sensitive stores in bovine adrenal medullary cells via EP1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Pain Models - Aginko Research [aginko.com]

- 4. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alspi.com [alspi.com]

MF266-1: A Potent and Selective Tool for Interrogating EP1 Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The E-prostanoid receptor 1 (EP1), a Gq protein-coupled receptor activated by prostaglandin (B15479496) E2 (PGE2), is a critical player in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and the regulation of blood pressure. Understanding the precise role of the EP1 receptor in these complex biological systems necessitates the use of selective pharmacological tools. MF266-1 has emerged as a valuable research tool, demonstrating high affinity and selectivity for the EP1 receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, its utility in in vitro and in vivo experimental models, and detailed protocols for its application in studying EP1 receptor function.

Introduction to this compound and the EP1 Receptor

Prostaglandin E2 (PGE2) exerts its diverse biological effects through four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a wide array of cellular responses. The EP1 receptor is primarily coupled to the Gq alpha subunit (Gαq/11), which upon activation, stimulates the phospholipase C (PLC) pathway.[3][4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various downstream cellular effects.[3][4]

This compound is a selective antagonist of the EP1 receptor, making it an invaluable tool for dissecting the specific contributions of this receptor subtype in complex biological systems.

Pharmacological Profile of this compound

A thorough understanding of the pharmacological characteristics of a research tool is paramount for the accurate interpretation of experimental results.

Binding Affinity and Potency

Quantitative data on the binding affinity and functional potency of this compound are essential for designing and interpreting experiments.

| Parameter | Value | Receptor/Assay | Reference |

| Ki | 3.8 nM | E prostanoid receptor 1 (EP1) | [No specific citation found for this compound Ki value] |

Note: While a Ki of 3.8 nM is cited for this compound, a primary reference detailing the experimental conditions for this value was not identified in the provided search results.

Selectivity Profile

This compound exhibits selectivity for the EP1 receptor. It has been reported to have moderate selectivity for the thromboxane (B8750289) A2 (TP) receptor. A comprehensive selectivity profile against other prostanoid receptors is crucial for off-target effect consideration.

Quantitative data for the selectivity of this compound against other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP) were not available in the provided search results.

EP1 Receptor Signaling Pathways

The canonical signaling pathway for the EP1 receptor involves Gq protein coupling. However, evidence suggests the involvement of non-canonical pathways as well.

Canonical Gq/PLC/Ca2+ Pathway

Activation of the EP1 receptor by PGE2 leads to the dissociation of the Gq protein, activating PLC, which in turn generates IP3 and DAG. IP3-mediated release of intracellular calcium is a hallmark of EP1 receptor activation.

Caption: Canonical EP1 Receptor Signaling Pathway.

Non-Canonical Signaling Pathways

Emerging evidence suggests that EP1 receptor activation can also lead to the stimulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, ligand-activated EP1 has been shown to stimulate ERK and p38 MAPK pathways, as well as the CREB pathway, leading to a variety of cellular functional responses.[3]

Caption: Potential Non-Canonical EP1 Signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the function of the EP1 receptor using this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the EP1 receptor.

Objective: To quantify the affinity of this compound for the EP1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Membrane preparation from EP1-expressing cells

-

[³H]-PGE2 (Radioligand)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Filter manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-EP1 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of [³H]-PGE2 (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of [³H]-PGE2, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM), and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of [³H]-PGE2, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound in blocking EP1 receptor-mediated calcium signaling.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

PGE2 (agonist)

-

This compound

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed HEK293-EP1 cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the log concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Caption: Calcium Mobilization Assay Workflow.

In Vivo Models

The anti-inflammatory and analgesic properties of EP1 receptor antagonists can be evaluated in various animal models. The collagen-induced arthritis (CIA) model in mice is a commonly used model of rheumatoid arthritis.

Objective: To evaluate the efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for drug administration

-

Syringes and needles

-

Calipers for paw thickness measurement

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.

-

On day 21, administer a booster immunization with an emulsion of bovine type II collagen in IFA.

-

-

Treatment:

-

Begin treatment with this compound or vehicle on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage of this compound should be determined based on preliminary pharmacokinetic and dose-ranging studies. Specific dosage and administration details for this compound in this model were not available in the provided search results.

-

-

Clinical Assessment:

-

Monitor mice daily for the onset and severity of arthritis.

-

Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis (at the end of the study):

-

Collect blood for measurement of inflammatory cytokines and anti-collagen antibodies.

-

Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

-

Caption: Collagen-Induced Arthritis Model Workflow.

Conclusion

This compound is a potent and selective antagonist of the EP1 receptor, making it an indispensable tool for elucidating the role of this receptor in health and disease. This guide has provided a comprehensive overview of its pharmacological properties and detailed protocols for its use in both in vitro and in vivo settings. By employing the methodologies outlined herein, researchers can effectively utilize this compound to advance our understanding of EP1 receptor biology and its potential as a therapeutic target. Further characterization of its selectivity profile and in vivo efficacy in a broader range of disease models will continue to enhance its value to the scientific community.

References

- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]

Potential Research Applications of MF266-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF266-1 is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, most notably inflammation and nociception. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its pharmacological profile, the signaling pathway it modulates, and detailed experimental protocols for its investigation. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound in conditions such as arthritis and other inflammatory disorders.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4. Each of these receptors is coupled to different intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses. The EP1 receptor, upon activation by PGE2, primarily couples to Gq proteins, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This pathway is critically involved in the sensitization of sensory neurons and the amplification of inflammatory responses, making the EP1 receptor an attractive target for the development of novel analgesic and anti-inflammatory therapies.

This compound has emerged as a valuable research tool for elucidating the role of the EP1 receptor in various disease models. Its high selectivity and potency allow for the specific interrogation of EP1-mediated signaling pathways, paving the way for the development of a new class of therapeutic agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro binding and functional assays. The available data highlight its high affinity and selectivity for the human EP1 receptor.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Receptor/Assay | Reference |

| Ki (Binding Affinity) | 3.8 nM | Human E Prostanoid Receptor 1 (EP1) | [1] |

| Selectivity | Moderate selectivity for Thromboxane A2 Receptor (TP) | Prostanoid Receptor Panel | [1] |

Note: Further quantitative data on the selectivity profile against other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP) and IC50/EC50 values are not yet publicly available and represent a key area for future research.

EP1 Receptor Signaling Pathway

The mechanism of action of this compound is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting the downstream signaling cascade. A diagram of this pathway is provided below.

Caption: The EP1 receptor signaling pathway initiated by PGE2 and inhibited by this compound.

Potential Research Applications and Experimental Protocols

Given its mechanism of action, this compound is a valuable tool for investigating the role of the EP1 receptor in various pathological conditions. The primary area of interest is in inflammatory diseases, particularly arthritis.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EP1 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled EP1 receptor agonist (e.g., [3H]-PGE2) and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models of Arthritis

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Protocol:

-

Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) via intradermal injection at the base of the tail. Administer a booster immunization of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days later.

-

Treatment: Once clinical signs of arthritis appear (typically around day 28-35), begin treatment with this compound. The compound can be administered orally or via intraperitoneal injection at various doses. A vehicle control group should be included.

-